2,3'-Bipyridine, 1,1'-dioxide
CAS No.: 30651-23-1
Cat. No.: VC7966321
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30651-23-1 |
---|---|
Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 1-oxido-2-(1-oxidopyridin-1-ium-3-yl)pyridin-1-ium |
Standard InChI | InChI=1S/C10H8N2O2/c13-11-6-3-4-9(8-11)10-5-1-2-7-12(10)14/h1-8H |
Standard InChI Key | SHNLJOWODFYYDR-UHFFFAOYSA-N |
SMILES | C1=CC=[N+](C(=C1)C2=C[N+](=CC=C2)[O-])[O-] |
Canonical SMILES | C1=CC=[N+](C(=C1)C2=C[N+](=CC=C2)[O-])[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Basic Properties
The compound has the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . Its IUPAC name is 1-oxido-2-(1-oxidopyridin-1-ium-3-yl)pyridin-1-ium, reflecting the presence of two N-oxide groups on adjacent pyridine rings . The SMILES notation (C1=CC=N+[O-]) and InChIKey (SHNLJOWODFYYDR-UHFFFAOYSA-N) further define its connectivity and stereoelectronic features .
Table 1: Key Physical and Computed Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 188.18 g/mol | |
XLogP3 (Partition Coefficient) | -0.5 | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 2 | |
Rotatable Bonds | 1 | |
Topological Polar Surface Area | 58.7 Ų |
Structural Analysis
Single-crystal X-ray diffraction data for analogous N-oxide bipyridines (e.g., 2,2'-bipyridine-1,1'-dioxide) reveal planar geometries with interplanar distances of ~3.4 Å, conducive to π-π stacking . While direct crystallographic data for 2,3'-bipyridine-1,1'-dioxide is limited, computational models predict a similar planar configuration, stabilized by intramolecular hydrogen bonding between the N-oxide oxygen and adjacent hydrogen atoms .
Synthesis and Reactivity
Oxidation of Bipyridine Precursors
The most common route to N-oxide bipyridines involves the oxidation of parent bipyridines. For example, 2,2'-bipyridine-1,1'-dioxide is synthesized via treatment of 2,2'-bipyridine with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane . A similar protocol is hypothesized for 2,3'-bipyridine-1,1'-dioxide, though specific synthetic details remain scarce in the literature.
Key Reaction Conditions:
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Oxidizing Agent: mCPBA (1.2 equivalents)
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Solvent: Dichloromethane
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Temperature: 0°C to room temperature
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Workup: Aqueous KOH extraction to remove acidic byproducts .
Purification and Characterization
Purification typically involves silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 95:5) . Nuclear magnetic resonance (NMR) spectra for related compounds show distinct signals for aromatic protons (δ 7.1–7.4 ppm) and N-oxide-induced deshielding effects . For 2,3'-bipyridine-1,1'-dioxide, the ¹H NMR spectrum would likely exhibit split peaks due to reduced symmetry compared to 2,2'-isomers.
Electronic and Optoelectronic Properties
Frontier Molecular Orbitals
N-oxide functionalization significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in polymers incorporating 2,2'-bipyridine-1,1'-dioxide, the LUMO is reduced by ~0.5 eV compared to non-oxidized analogs, enhancing electron affinity and n-type charge transport .
Table 2: Comparative Electronic Properties of Bipyridine Derivatives
Applications in Organic Electronics
Challenges and Future Directions
Synthetic Limitations
Current protocols for N-oxide bipyridines suffer from moderate yields (45–60%) and stringent purification requirements . Scalable methods, such as catalytic oxidation using environmentally benign reagents, remain underdeveloped.
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